Mal-PEG2-Amide
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Overview
Description
Mal-PEG2-Amide is a polyethylene glycol (PEG) linker with a maleimide group. This compound is known for its ability to react with thiol groups to form stable covalent bonds, making it a valuable tool in bioconjugation and various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG2-Amide typically involves the reaction of a maleimide derivative with a PEG2-amide. The maleimide group is introduced through a reaction with maleic anhydride, followed by the addition of PEG2-amide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG2-Amide primarily undergoes nucleophilic substitution reactions due to the presence of the maleimide group. This group reacts specifically with thiol groups to form stable thioether linkages .
Common Reagents and Conditions
Reagents: Thiol-containing compounds, such as cysteine or glutathione.
Conditions: The reaction is typically carried out at a pH between 6.5 and 7.5, which is optimal for the maleimide-thiol reaction.
Major Products
The major product of the reaction between this compound and a thiol-containing compound is a thioether-linked conjugate. This product is stable and can be used in various bioconjugation applications .
Scientific Research Applications
Mal-PEG2-Amide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Mechanism of Action
Mal-PEG2-Amide exerts its effects through the formation of covalent bonds with thiol groups. The maleimide group reacts with the thiol group to form a stable thioether linkage. This reaction is highly specific and occurs under mild conditions, making it suitable for use with sensitive biomolecules .
Comparison with Similar Compounds
Similar Compounds
Mal-PEG2-NHS Ester: Another PEG linker with a maleimide group, but with an N-hydroxysuccinimide ester instead of an amide.
Mal-PEG2-PFP Ester: Similar to Mal-PEG2-Amide but with a pentafluorophenyl ester group.
Uniqueness
This compound is unique due to its amide linkage, which provides enhanced stability compared to ester linkages. This makes it particularly useful in applications where long-term stability is required .
Properties
Molecular Formula |
C11H16N2O5 |
---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C11H16N2O5/c12-9(14)3-5-17-7-8-18-6-4-13-10(15)1-2-11(13)16/h1-2H,3-8H2,(H2,12,14) |
InChI Key |
XVDAGPGKGAWZPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCC(=O)N |
Origin of Product |
United States |
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